(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide
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Overview
Description
(3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are known for their versatile pharmacological properties. This compound is characterized by the presence of an indole ring, an allyl group, and a thiosemicarbazone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of isatin (indole-2,3-dione) with thiosemicarbazide in the presence of an allylating agent. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to the corresponding amine.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their unique structural and electronic properties .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to chelate metal ions makes it a candidate for disrupting metal-dependent biological processes in pathogens .
Medicine
In medicine, (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is explored for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone involves its interaction with metal ions, forming stable complexes that can interfere with various biological processes. The compound can chelate metal ions, disrupting metal-dependent enzymes and pathways. In cancer cells, it induces apoptosis by generating reactive oxygen species and inhibiting key survival pathways .
Comparison with Similar Compounds
Similar Compounds
Isatin Thiosemicarbazone: Similar in structure but lacks the allyl group, making it less versatile in forming derivatives.
(3Z)-1-hexadecyl-1H-indole-2,3-dione 3-thiosemicarbazone: Contains a longer alkyl chain, which affects its solubility and biological activity.
(3Z)-1-(4-thiomorpholinylmethyl)-1H-indole-2,3-dione 3-thiosemicarbazone: Contains a thiomorpholine group, which enhances its ability to interact with biological targets.
Uniqueness
The presence of the allyl group in (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone makes it unique among thiosemicarbazones. This structural feature allows for greater versatility in chemical modifications and enhances its potential in various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
(2-hydroxy-1-prop-2-enylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h2-6,17H,1,7H2,(H2,13,18) |
InChI Key |
FAKLLLFITCHUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Origin of Product |
United States |
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